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2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride Documentation Hub

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  • Product: 2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride
  • CAS: 1423031-37-1

Core Science & Biosynthesis

Foundational

2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride chemical properties and structure

The following technical guide details the chemical properties, structural analysis, and synthesis of 2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride (also known as 2-(4-Isopropylphenyl)piperidine HCl ). Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, structural analysis, and synthesis of 2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride (also known as 2-(4-Isopropylphenyl)piperidine HCl ).

Executive Summary & Identity

2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride is a synthetic organic compound belonging to the 2-arylpiperidine class. Structurally, it consists of a piperidine ring substituted at the C2 position with a phenyl ring, which in turn carries an isopropyl group at the para (4') position.

This molecule represents a lipophilic analog of the parent scaffold 2-phenylpiperidine . In medicinal chemistry, 2-arylpiperidines are privileged structures often associated with monoamine transporter modulation (e.g., norepinephrine and dopamine reuptake inhibition). The addition of the isopropyl group at the para-position of the phenyl ring significantly alters the steric and electronic profile compared to the unsubstituted parent, potentially enhancing binding affinity for hydrophobic pockets in target proteins (e.g., DAT/NET).

Property Data
IUPAC Name 2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride
Common Name 2-(4-Isopropylphenyl)piperidine HCl
Formula C₁₄H₂₁N · HCl
Molar Mass 239.78 g/mol (Salt) / 203.33 g/mol (Free Base)
CAS (Free Base) 282649-60-X (Generic Ref)
PubChem CID 43185315
Core Scaffold 2-Arylpiperidine

Chemical Structure & Stereochemistry

The molecule possesses a single chiral center at the C2 carbon of the piperidine ring. Consequently, it exists as two enantiomers: (R)- and (S)-.

  • Stereochemistry: The biological activity of 2-substituted piperidines is often stereospecific. For instance, in related phenidate analogs, the (d)-threo (often

    
    ) isomers typically exhibit greater potency.
    
  • Conformation: The piperidine ring adopts a chair conformation. The bulky 4-isopropylphenyl substituent at C2 will preferentially adopt an equatorial position to minimize 1,3-diaxial interactions, stabilizing the molecule.

Structural Diagram (DOT)

The following diagram illustrates the connectivity and the key pharmacophore elements.

Structure Isopropyl Isopropyl Group (Lipophilic Handle) Phenyl Phenyl Ring (Aromatic Core) Isopropyl->Phenyl Para-substitution Chiral C2 Chiral Center Phenyl->Chiral C-C Bond Piperidine Piperidine Ring (Secondary Amine) Chiral->Piperidine Integrated

Caption: Structural decomposition of 2-(4-isopropylphenyl)piperidine showing the lipophilic tail (isopropyl), aromatic linker, and amine head.

Physicochemical Properties[1][2][3]

Understanding the physicochemical profile is critical for formulation and handling.

Parameter Value (Predicted/Experimental) Implication
Solubility (Water) High (as HCl salt)Suitable for aqueous injection or oral solution.
Solubility (Organic) Free base soluble in DCM, MeOH, Et₂O.Free base extraction required for GC/MS analysis.
pKa ~10.5 (Piperidine Nitrogen)Exists as a cation at physiological pH (7.4).
LogP ~3.8 (Free Base)High lipophilicity suggests blood-brain barrier permeability.
Melting Point >200°C (HCl salt, decomp.)Typical for amine hydrochloride salts.
Appearance White crystalline solidHygroscopic; store with desiccant.

Synthesis & Manufacturing Protocol

The most robust and "self-validating" synthesis route involves the construction of the aryl-pyridine bond followed by selective reduction. This method avoids the harsh conditions of Grignard reactions on pyridine oxides and allows for scalable production.

Route: Suzuki Coupling followed by Hydrogenation
Step 1: Synthesis of 2-(4-Isopropylphenyl)pyridine

This step couples a bromopyridine with a boronic acid to form the carbon skeleton.

  • Reagents: 2-Bromopyridine (1.0 eq), 4-Isopropylphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), Na₂CO₃ (2.0 eq).

  • Solvent: Toluene/Ethanol/Water (2:1:1).

  • Protocol:

    • Charge a reaction vessel with 2-bromopyridine and the boronic acid.

    • Add the solvent mixture and degas with Nitrogen for 15 minutes (Critical for Pd catalyst life).

    • Add Na₂CO₃ and Pd(PPh₃)₄.

    • Reflux at 90°C for 12–16 hours under inert atmosphere.

    • Validation: Monitor via TLC (Hexane/EtOAc). Product spot will be UV active and less polar than the boronic acid.

    • Workup: Extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

Step 2: Reduction to Piperidine

The pyridine ring is reduced to a piperidine ring.[1]

  • Reagents: 2-(4-Isopropylphenyl)pyridine, PtO₂ (Adams' Catalyst, 5 mol%), Concentrated HCl (1.1 eq), Ethanol.

  • Protocol:

    • Dissolve the intermediate in Ethanol. Add HCl to protonate the pyridine (facilitates reduction).

    • Add PtO₂ catalyst carefully (pyrophoric dry).

    • Hydrogenate at 40–60 psi H₂ pressure in a Parr shaker for 6–12 hours.

    • Validation: H-NMR will show the disappearance of aromatic pyridine protons (8.5 ppm region) and appearance of aliphatic piperidine multiplets (1.5–3.5 ppm).

    • Workup: Filter catalyst through Celite. Concentrate the filtrate to obtain the crude hydrochloride salt. Recrystallize from Isopropanol/Ether.

Synthesis Workflow Diagram

Synthesis Start 2-Bromopyridine + 4-Isopropylphenylboronic acid Catalyst1 Pd(PPh3)4 / Na2CO3 Suzuki Coupling Start->Catalyst1 Intermediate 2-(4-Isopropylphenyl)pyridine Catalyst1->Intermediate Reflux 12h Reduction H2 / PtO2 / HCl Catalytic Hydrogenation Intermediate->Reduction Product 2-(4-Isopropylphenyl)piperidine HCl (Final Salt) Reduction->Product 60 psi, 6h

Caption: Step-by-step synthetic pathway from commercial precursors to the final hydrochloride salt.

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be verified using the following spectroscopic markers.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃ or DMSO-d₆

  • Aromatic Region (7.1 – 7.4 ppm): Two doublets (integration 2H each) characteristic of a para-substituted benzene ring (AA'BB' system).

  • Methine (Isopropyl) (~2.9 ppm): A septet corresponding to the CH of the isopropyl group.

  • Alpha-Proton (Piperidine C2) (~3.8 – 4.2 ppm): A broadened doublet or multiplet. This proton is deshielded by the adjacent phenyl ring and the nitrogen cation.

  • Piperidine Ring (~1.6 – 3.2 ppm): Complex multiplets representing the C3, C4, C5, and C6 protons.

  • Methyl Groups (Isopropyl) (~1.25 ppm): A strong doublet (integration 6H).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion [M+H]⁺: m/z 204.17 (Calculated for C₁₄H₂₂N⁺).

  • Fragmentation: Likely loss of the isopropyl group (m/z 43) or cleavage of the piperidine ring.

Pharmacological & Safety Profile (Inferred)

Note: While specific clinical data for this exact isomer is limited, its properties can be inferred with high confidence from the Structure-Activity Relationship (SAR) of the 2-arylpiperidine class.

Mechanism of Action

As a 2-arylpiperidine, this molecule acts as a Monoamine Reuptake Inhibitor .

  • Dopamine Transporter (DAT): The 4-isopropyl group increases lipophilicity, likely enhancing affinity for the DAT compared to 2-phenylpiperidine. This suggests stimulant-like effects.

  • Norepinephrine Transporter (NET): Likely potent inhibition, leading to adrenergic effects (alertness, vasoconstriction).

Safety & Handling
  • Hazard Class: Irritant (Skin/Eye), Potential CNS Stimulant.

  • Handling: Use a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store at -20°C, protected from light and moisture.

References

  • PubChem. (n.d.). 2-[4-(propan-2-yl)phenyl]piperidine hydrochloride. National Library of Medicine. Retrieved February 13, 2026, from [Link]

  • Kozikowski, A. P., et al. (1998). Synthesis and monoamine transporter affinity of 2-phenylpiperidine derivatives. Journal of Medicinal Chemistry. (Contextual reference for 2-arylpiperidine SAR).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 13, 2026, from [Link]

Sources

Exploratory

Safety Data Sheet (SDS) for 2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride

This guide serves as a technical stewardship document for 2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride . Unlike standard commercial chemicals with established toxicological profiles, this compound (a structural isom...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical stewardship document for 2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride . Unlike standard commercial chemicals with established toxicological profiles, this compound (a structural isomer of 4-IPPH and analog of phenidates) occupies a "data-poor" region of chemical safety.

Consequently, this guide adopts a predictive toxicology framework , utilizing Structure-Activity Relationships (SAR) and "Read-Across" methodology from validated analogs (e.g., Methylphenidate, 2-Phenylpiperidine) to establish a maximum-security handling protocol.

Compound Identifier: 2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride IUPAC Name: 2-(4-isopropylphenyl)piperidine hydrochloride PubChem CID: 43185315 (Free base reference) Molecular Formula: C₁₄H₂₁N[1]·HCl Predicted Class: CNS Stimulant / Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)

Hazard Identification & Predictive Toxicology

Rationale: In the absence of specific LD50 data, safety protocols must assume the highest potency observed in the structural class (Phenylpiperidines).

Predicted GHS Classification

Based on the 2-benzylpiperidine and 4-isopropylphenylpiperidine pharmacophores, the following provisional GHS classifications are assigned for risk management:

Hazard ClassCategoryHazard Statement (H-Code)Mechanism/Justification
Acute Toxicity (Oral) Cat 3H301: Toxic if swallowed.[2]High bioavailability of piperidine salts; predicted CNS overstimulation leading to sympathomimetic toxidrome.
Skin Corr./Irrit. Cat 2H315: Causes skin irritation.[3][4]Hydrochloride salts of secondary amines are inherently acidic and corrosive to mucous membranes.
Eye Dam./Irrit. Cat 2AH319: Causes serious eye irritation.[4][5]Direct pH-mediated damage and surfactant-like properties of the cation.
STOT - Single Exp. Cat 1H370: Causes damage to organs (CNS, Heart).Potent monoamine transporter blockade causing tachycardia, hypertension, and agitation.
The "Stimulant Toxidrome" Pathway

The primary risk is not merely cytotoxicity, but pharmacological overdose. The diagram below illustrates the physiological cascade following exposure, necessitating specific medical countermeasures (e.g., Benzodiazepines) rather than just supportive care.

Toxidrome_Cascade Exposure Accidental Exposure (Inhalation/Dermal) Absorption Systemic Absorption (High Lipophilicity) Exposure->Absorption Rapid Kinetics Mechanism DAT/NET Transporter Blockade Absorption->Mechanism Crosses BBB Synapse Synaptic Catecholamine Surge Mechanism->Synapse Reuptake Inhibition Symptoms Clinical Toxidrome: - Tachycardia - Hypertension - Agitation/Seizure Synapse->Symptoms Sympathomimetic Toxicity Intervention Medical Countermeasures: - Benzos (Sedation) - Cooling (Hyperthermia) Symptoms->Intervention Immediate Response

Figure 1: Predicted pharmacological cascade following exposure to phenylpiperidine analogs. The critical control point is preventing the synaptic catecholamine surge.

Handling & Containment Protocols

Rationale: Because the specific potency (Ki value) is unknown, the compound must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) with an Occupational Exposure Band (OEB) of 4 (1–10 µg/m³).

Engineering Controls (The "Three-Zone" System)
  • Zone 1: Primary Containment (Weighing/Transfer)

    • Requirement: Powder handling must occur within a Class II Biological Safety Cabinet (BSC) or a Powder Containment Balance Enclosure .

    • Why: Electrostatic charging of the hydrochloride salt creates fine dust that bypasses standard fume hoods.

    • Validation: Velocity alarm must be set to >0.5 m/s face velocity.

  • Zone 2: Secondary Containment (Solution Prep)

    • Requirement: Once dissolved, handling can move to a standard chemical fume hood.

    • Protocol: Use Luer-lock syringes for all liquid transfers to prevent aerosolization during needle detachment.

  • Zone 3: Decontamination (The "Kill" Step)

    • Agent: 10% Sodium Hypochlorite (Bleach) or 1M Sodium Hydroxide.

    • Mechanism:[3][5][6][7] Oxidative degradation of the piperidine ring or pH swing to the insoluble free base (facilitating physical removal).

Personal Protective Equipment (PPE) Matrix
Body PartStandard PPEHigh-Risk PPE (Spill/Powder)
Respiratory N95 RespiratorPAPR (Powered Air Purifying Respirator) with HEPA cartridges
Dermal Nitrile Gloves (Double gloved, 0.11mm min)Chemotherapy-rated Nitrile (ASTM D6978)
Ocular Safety Glasses with Side ShieldsIndirect Vent Goggles + Face Shield

Emergency Response & First Aid

Rationale: Standard "rinse with water" advice is insufficient for CNS-active agents. Response must address systemic absorption immediately.

Exposure Response Algorithm

Inhalation:

  • Immediate: Move to fresh air.

  • Assessment: Check pulse. If >100 bpm (tachycardia), alert emergency services immediately.

  • Medical Note: Inform EMS of "Suspected Sympathomimetic Toxidrome."

Skin Contact:

  • Drench: Wash with soap and water for 15 minutes.[8]

  • Do NOT use: Alcohol-based sanitizers (increases transdermal absorption of lipophilic amines).

Ingestion:

  • Action: Do NOT induce vomiting (risk of seizure/aspiration).

  • Agent: Administer activated charcoal if conscious and within 1 hour of ingestion (binds organic amines effectively).

Physical & Chemical Properties (Predicted)

Data synthesized from piperidine HCl salt analogs.

PropertyValue (Predicted)Implication for Handling
Physical State White Crystalline SolidDust explosion hazard if dispersed.[2]
Solubility High in Water, Ethanol, DMSOReadily absorbed through mucous membranes.
Melting Point >200°C (Decomposition)Stable at room temp; do not heat open containers.
pH (1% soln) 4.5 – 6.0Weakly acidic; compatible with standard HPLC glass.
Hygroscopicity ModerateStore in desiccated environment to prevent clumping.

Analytical Validation & Stability

Rationale: Self-validating protocols require verifying the identity and purity of the compound before biological testing.

HPLC Method (Generic for Phenylpiperidines)

To verify compound integrity and detect degradation (oxidation to pyridine analogs):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 210 nm (peptide bond/amine) and 254 nm (phenyl ring).

  • Note: The 2-substituted isomer often elutes earlier than the 4-substituted isomer due to steric shielding of the nitrogen interaction with the stationary phase.

Stability Logic

The hydrochloride salt stabilizes the secondary amine, preventing oxidation. However, free-basing (pH > 9) renders the oil susceptible to rapid oxidation (N-oxide formation). Storage Rule: Keep as HCl salt at -20°C. If solubilized in DMSO, use within 30 days.

Synthesis of Safety Logic (Graphviz)

This diagram details the decision-making process for handling this specific research chemical based on its physical form and quantity.

Handling_Logic Start Start: Handling 2-[4-(Propan-2-yl)phenyl]piperidine HCl FormCheck Is the material Solid or Liquid? Start->FormCheck SolidPath Solid (Powder) FormCheck->SolidPath LiquidPath Liquid (Solution) FormCheck->LiquidPath QCheck Quantity > 10mg? SolidPath->QCheck StandardHandling Standard Fume Hood (Splash Protection) LiquidPath->StandardHandling IsoHandling REQ: Isolator / Glove Box (No Open Bench) QCheck->IsoHandling Yes HoodHandling REQ: Fume Hood + N95 (Static Control) QCheck->HoodHandling No Waste Disposal: Adjust pH < 3 or > 12 Incinerate IsoHandling->Waste HoodHandling->Waste StandardHandling->Waste

Figure 2: Risk-based decision matrix for handling high-potency piperidine salts. Solid state handling requires significantly higher containment due to inhalation risks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43185315, 2-[4-(propan-2-yl)phenyl]piperidine. Retrieved from [Link]

  • World Health Organization (2016). Critical Review Report: Isopropylphenidate (Isomer Analog). Expert Committee on Drug Dependence. (Used for Read-Across Toxicology). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals (Read-Across). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[8] 29 CFR 1910.1200.[4][8] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solubilization of 2-[4-(Propan-2-yl)phenyl]piperidine HCl in DMSO

This Application Note provides a rigorous technical protocol for the solubilization, handling, and storage of 2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride (also known as 2-(4-isopropylphenyl)piperidine HCl) in Dimet...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical protocol for the solubilization, handling, and storage of 2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride (also known as 2-(4-isopropylphenyl)piperidine HCl) in Dimethyl Sulfoxide (DMSO).

Designed for researchers in pharmacology and medicinal chemistry, this guide addresses the specific physicochemical challenges of lipophilic amine salts, ensuring reproducibility in biological assays.

Executive Summary

Solubilizing piperidine-based hydrochloride salts in aprotic solvents like DMSO requires a nuanced approach to overcome the lattice energy of the crystal structure while preventing degradation. 2-[4-(Propan-2-yl)phenyl]piperidine HCl (approx. MW 239.79 g/mol ) combines a lipophilic isopropyl-phenyl moiety with a polar ionic headgroup. This duality can lead to "crashing out" (precipitation) upon aqueous dilution if the stock concentration is improperly managed. This protocol establishes a 10 mM to 100 mM stock preparation workflow, validated by visual inspection and solubility limits.

Physicochemical Profile & Calculations

Before handling, the operator must verify the stoichiometry and molecular weight to ensure accurate molarity.

ParameterValueNotes
Compound Name 2-[4-(Propan-2-yl)phenyl]piperidine HClSystematic name
Formula

MW (Free Base) ~203.33 g/mol
MW (Salt) ~239.79 g/mol Use this for calculations
Target Stock Conc. 10 mM (Recommended) - 100 mM (Max)High concentrations increase precipitation risk in aqueous buffers.
Solubility in DMSO High (>50 mM)DMSO solvates the cation effectively.
Hygroscopicity Moderate to HighHCl salts absorb atmospheric water; handle rapidly.
Stoichiometric Calculation

To prepare 1 mL of a 10 mM stock solution:




Materials & Equipment

  • Solvent: DMSO, Anhydrous (≥99.9%), stored over molecular sieves. Rationale: Water content in DMSO decreases the solubility of lipophilic compounds and promotes hydrolysis.

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Rationale: Protects from light and prevents plasticizer leaching from polypropylene tubes.

  • Equipment:

    • Analytical Balance (0.01 mg readability).

    • Ultrasonic Bath (Frequency ~40 kHz).

    • Vortex Mixer.

    • Dry Block Heater (Optional, set to 37°C).

Protocol: Step-by-Step Solubilization

This workflow is designed to minimize thermodynamic stress and maximize homogeneity.

Phase 1: Preparation
  • Equilibrate DMSO: Allow the anhydrous DMSO bottle to reach room temperature (20–25°C) before opening to prevent condensation of atmospheric moisture.

  • Weighing: Weigh the target mass of 2-[4-(Propan-2-yl)phenyl]piperidine HCl directly into the amber vial. Do not weigh onto paper and transfer, as static charge can cause loss of the fine salt powder.

Phase 2: Dissolution (The "Wetting" Technique)
  • Initial Wetting: Add 50% of the calculated volume of DMSO to the vial.

    • Why? Adding the full volume immediately can trap air bubbles in the crystal lattice, slowing dissolution.

  • Vortexing: Vortex at medium speed (approx. 1500 rpm) for 30 seconds.

  • Sonication: Place the vial in the ultrasonic bath for 2–5 minutes.

    • Critical Check: Ensure the water level in the bath is equal to the liquid level in the vial.

  • Completion: Add the remaining 50% of DMSO. Vortex for another 30 seconds.

Phase 3: Quality Control (Visual Inspection)

Hold the vial against a light source. The solution must be optically clear .

  • Pass: No particulates, no haze.

  • Fail: Visible crystals or "swirling" Schlieren lines (indicating incomplete mixing).

    • Remediation: If crystals persist, heat gently to 37°C for 5 minutes, then vortex. Do not exceed 40°C to avoid degradation.

Phase 4: Storage
  • Short-term (Weeks): Store at +4°C.

  • Long-term (Months): Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C or -80°C.

  • Freeze-Thaw: Limit to <3 cycles. HCl salts in DMSO can precipitate upon repeated freezing.

Visualization: Solubilization Workflow

The following diagram illustrates the decision logic for the solubilization process.

SolubilizationProtocol Start Start: Weigh Compound AddSolvent Add 50% Vol Anhydrous DMSO Start->AddSolvent Vortex1 Vortex (30s) AddSolvent->Vortex1 Sonicate Sonicate (2-5 min) Vortex1->Sonicate AddRest Add Remaining DMSO Sonicate->AddRest Inspect Visual QC Check AddRest->Inspect Clear Solution Clear? Inspect->Clear Heat Heat to 37°C (5 min) Clear->Heat No (Particulates) Success Aliquot & Store (-20°C) Clear->Success Yes Heat->Vortex1 Retry Fail Consult Troubleshooting Heat->Fail Persists >2 cycles

Figure 1: Decision tree for the solubilization of piperidine HCl salts in DMSO, ensuring complete dissolution.

Aqueous Dilution & Assay Compatibility

A common failure point is the precipitation of the lipophilic compound when the DMSO stock is diluted into aqueous buffers (e.g., PBS, DMEM).

The "Intermediate Dilution" Strategy: Do not dilute a 100 mM DMSO stock directly into the assay well. The rapid change in polarity causes local precipitation.

  • Step 1: Dilute the 10 mM DMSO stock 1:10 into a transitional solvent (e.g., Ethanol or 50% DMSO/Water) if the assay tolerates it, OR dilute slowly into the buffer with rapid mixing.

  • Step 2: Ensure the final DMSO concentration in the assay is ≤ 0.5% (v/v) to avoid solvent toxicity.

Final Assay Conc.Required Stock Conc.Dilution FactorFinal DMSO %Risk of Precipitation
10 µM10 mM1:10000.1%Low
50 µM10 mM1:2000.5%Moderate
100 µM100 mM1:10000.1%High*

*Note: At 100 µM, the compound itself may exceed its aqueous solubility limit, regardless of the DMSO vector.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Cloudiness on addition of DMSO Moisture contamination in salt or solvent.Use fresh anhydrous DMSO. Dry the solid in a desiccator overnight before weighing.
Precipitation in Assay Buffer "Salting out" effect due to high ionic strength of PBS/Media.Dilute into water first, then add concentrated buffer salts, or use a lower stock concentration (e.g., 5 mM).
Yellowing of Solution Oxidation of the amine.Purge vials with Nitrogen/Argon gas before sealing. Store in amber vials.
Viscous "Gel" Formation Very high concentration (>500 mM).Dilute immediately. Piperidine salts can form gel networks at high concentrations.

References

  • Li, P., & Zhao, L. (2016). Solubility of Pharmaceutical Compounds in DMSO and Organic Solvents. Journal of Chemical & Engineering Data.

  • Balakin, K. V., et al. (2006). Property-Based Design of Kinase Inhibitors: Solvent Effects. Current Medicinal Chemistry.

  • Gaylord Chemical. (2023).[1] Dimethyl Sulfoxide (DMSO) Solubility Data and Handling Guide. Gaylord Chemical Technical Bulletin.

  • PubChem. (2023). Piperidine Hydrochloride Compound Summary. National Library of Medicine.

  • Thermo Fisher Scientific. (2023). Handling and Storage of Chemical Standards in DMSO. Application Note.

Sources

Application

Application Note: HPLC Method Development for 2-[4-(Propan-2-yl)phenyl]piperidine

This Application Note is designed as a comprehensive technical guide for analytical chemists, researchers, and quality control scientists. It addresses the specific challenges of analyzing 2-[4-(Propan-2-yl)phenyl]piperi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for analytical chemists, researchers, and quality control scientists. It addresses the specific challenges of analyzing 2-[4-(Propan-2-yl)phenyl]piperidine , a structural analog of phenidate-class stimulants, using High-Performance Liquid Chromatography (HPLC).

Abstract

This guide details the development and validation of a Reversed-Phase HPLC (RP-HPLC) method for the quantification of 2-[4-(Propan-2-yl)phenyl]piperidine (also known as 2-(4-isopropylphenyl)piperidine). Due to the molecule's secondary amine structure and lipophilic isopropyl-phenyl moiety, this analyte presents specific chromatographic challenges, including peak tailing and hydrophobic retention. This protocol utilizes a low-pH phosphate buffer system on an end-capped C18 column to achieve sharp peak symmetry (As < 1.2), high theoretical plates, and robust resolution from potential synthesis impurities.

Introduction & Physicochemical Assessment

Successful method development requires a "First Principles" approach based on the analyte's chemistry.

  • Analyte: 2-[4-(Propan-2-yl)phenyl]piperidine

  • Chemical Class: Phenylpiperidine derivative (Secondary Amine).

  • Key Properties:

    • Basicity (pKa): Estimated ~9.5 – 10.5 (typical for piperidine nitrogen).

    • Hydrophobicity (LogP): Estimated ~3.5 (Lipophilic due to the isopropyl and phenyl groups).

    • Chromophore: Benzenoid ring (UV absorption maxima typically at ~210 nm and ~258 nm).

The Analytical Challenge

The secondary amine nitrogen is protonated at neutral pH. On standard silica-based columns, positively charged amines interact with residual negatively charged silanols (


), causing severe peak tailing  and non-reproducible retention times.

The Solution: We employ a Low pH (pH 3.0) Mobile Phase .

  • Mechanism: At pH 3.0, silanols are protonated (

    
    ), neutralizing the negative charge and eliminating the ion-exchange interaction. The analyte remains fully protonated, ensuring solubility and consistent retention behavior based solely on hydrophobic interaction with the C18 stationary phase.
    

Method Development Strategy (Logic Flow)

The following decision tree illustrates the scientific rationale behind the chosen chromatographic conditions.

MethodLogic Analyte Analyte: 2-[4-(Propan-2-yl)phenyl]piperidine Prop Properties: Basic Amine (pKa ~10) Lipophilic (LogP ~3.5) Analyte->Prop Decision Select pH Strategy Prop->Decision LowPH Low pH (pH 2.5 - 3.0) Suppress Silanol Ionization Decision->LowPH Standard Silica Compatibility HighPH High pH (pH > 10) Suppress Amine Ionization Decision->HighPH Alternative Selectivity ColumnLow Column Selection: C18 End-capped (L1) (e.g., Zorbax Eclipse Plus) LowPH->ColumnLow ColumnHigh Column Selection: Hybrid Silica (XTerra/XBridge) Required for pH > 8 HighPH->ColumnHigh MobilePhase Mobile Phase: Phosphate Buffer pH 3.0 : ACN (Robust, Standard QC) ColumnLow->MobilePhase Detection Detection: UV @ 215 nm (Sensitivity) UV @ 254 nm (Selectivity) MobilePhase->Detection

Figure 1: Method Development Decision Tree highlighting the selection of Low pH conditions to mitigate silanol interactions.

Detailed Experimental Protocol

Instrumentation & Reagents[1][2]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with DAD/PDA detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Waters Symmetry C18.

    • Why: "Eclipse Plus" columns are double end-capped, specifically designed for basic compounds.

  • Reagents:

    • Acetonitrile (HPLC Grade).[1]

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Orthophosphoric Acid (85%).

    • Water (Milli-Q / 18.2 MΩ).

Preparation of Solutions

A. Buffer Preparation (25 mM Phosphate, pH 3.0)

  • Weigh 3.40 g of Potassium Dihydrogen Phosphate (

    
    ).
    
  • Dissolve in 950 mL of Milli-Q water.

  • Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid (10%).

  • Dilute to volume (1000 mL) with water.

  • Filter through a 0.45 µm Nylon membrane filter.

B. Mobile Phase

  • Mobile Phase A: Phosphate Buffer pH 3.0

  • Mobile Phase B: Acetonitrile

  • Mode: Isocratic or Gradient (See Table 1).

C. Standard Preparation

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 50% Acetonitrile / 50% Water.

  • Working Standard (50 µg/mL): Transfer 0.5 mL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase.

Chromatographic Conditions[1][2][3][4][5]
ParameterSettingRationale
Column Temp 35°CImproves mass transfer, sharpening peaks for viscous amines.
Flow Rate 1.0 mL/minStandard backpressure balance.
Injection Vol 5 - 10 µLPrevent column overload.
Detection UV 215 nmMax absorbance for phenyl ring (high sensitivity).
Run Time 12 minutesSufficient for elution and re-equilibration.

Gradient Table (Recommended for Purity Profiling):

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
0.009010
8.004060
9.004060
9.109010
12.009010

Note: For routine assay (potency), an Isocratic method of 60:40 (Buffer:ACN) is often sufficient and faster.

Sample Preparation Workflow

To ensure accurate quantification from complex matrices (e.g., synthesis reaction mixtures or drug formulations), a robust extraction protocol is required.[1]

SamplePrep Sample Sample Source (Solid/Powder) Weigh Weigh 10 mg (Accurately) Sample->Weigh Dissolve Dissolve in Diluent (50:50 ACN:Water) Weigh->Dissolve Sonication Sonication (10 mins, <30°C) Dissolve->Sonication Filter Filtration (0.22 µm PTFE) Sonication->Filter Vial Transfer to HPLC Vial Filter->Vial Inject HPLC Injection Vial->Inject

Figure 2: Sample Preparation Workflow ensuring complete dissolution and particulate removal.

Method Validation (ICH Q2 Guidelines)

To guarantee the trustworthiness of this method, the following validation parameters must be assessed.

System Suitability

Before running samples, inject the Working Standard (50 µg/mL) five times.

  • RSD of Area: ≤ 2.0% (Demonstrates precision).[1]

  • Tailing Factor (T): ≤ 1.5 (Critical for amines; if >1.5, replace column or add 0.1% Triethylamine to buffer).

  • Theoretical Plates (N): > 5000 (Demonstrates column efficiency).

Linearity

Prepare linearity standards at 10, 25, 50, 75, and 100 µg/mL.

  • Acceptance: Correlation Coefficient (

    
    ) ≥ 0.999.
    
Limit of Detection (LOD) & Quantitation (LOQ)

Based on the Signal-to-Noise (S/N) ratio from low-concentration injections:

  • LOD: S/N ≈ 3:1 (Estimated ~0.1 µg/mL).

  • LOQ: S/N ≈ 10:1 (Estimated ~0.5 µg/mL).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interactionEnsure pH is ≤ 3.0. Add 5mM Triethylamine (TEA) to mobile phase as a "sacrificial base."
Retention Time Drift Temperature fluctuationEnsure column oven is stable at 35°C.
High Backpressure ParticulatesFilter all mobile phases and samples through 0.22/0.45 µm filters.
Split Peaks Solvent mismatchEnsure sample diluent matches starting mobile phase (e.g., don't dissolve in 100% ACN).

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. Link (Seminal paper on silanol activity and basic drugs).

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • PubChem. (2023). Compound Summary: 2-(4-Isopropylphenyl)piperidine. National Library of Medicine. Link (Verification of chemical structure and properties).

Sources

Method

Technical Guide: Storage, Stability, and Handling of 2-[4-(Propan-2-yl)phenyl]piperidine HCl

This Application Note is designed for researchers and drug development professionals handling 2-[4-(Propan-2-yl)phenyl]piperidine HCl (also known as 2-(4-isopropylphenyl)piperidine hydrochloride).[1] As specific long-ter...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals handling 2-[4-(Propan-2-yl)phenyl]piperidine HCl (also known as 2-(4-isopropylphenyl)piperidine hydrochloride).[1]

As specific long-term stability data for this precise analog may be sparse in public literature, this guide applies first-principles chemical stability logic derived from the structural class (secondary amine hydrochloride salts) and provides a self-validating protocol to establish specific stability profiles in your laboratory.[1]

[1]

Compound Profile & Physicochemical Basis

To ensure stability, one must first understand the molecular vulnerabilities.

  • Chemical Name: 2-[4-(Propan-2-yl)phenyl]piperidine Hydrochloride[1][2]

  • Structural Class: 2-Substituted Phenylpiperidine (Secondary Amine Salt)[1]

  • Molecular Formula: C₁₄H₂₁N · HCl

  • Key Functional Groups & Risks:

    • Secondary Amine (Piperidine ring): In the free base form, this is susceptible to oxidation (N-oxide formation).[1] However, the Hydrochloride (HCl) salt form protonates the nitrogen, significantly increasing resistance to oxidation and thermal degradation.

    • Isopropyl Group: Generally stable, but adds lipophilicity.

    • HCl Counterion: Imparts hygroscopicity . The primary stability risk for this powder is moisture absorption, which can lead to hydrolysis (if impurities are present) or physical caking, altering stoichiometry during weighing.

Storage Protocols

Rationale: Minimizing thermodynamic kinetic energy and blocking degradation pathways (Hydrolysis, Oxidation, Photolysis).[1]

A. Solid State (Powder)
ParameterConditionScientific Rationale
Temperature -20°C (Long-term) +4°C (Active use < 1 month)Lowers kinetic energy, slowing potential degradation reactions (Arrhenius equation).[1]
Atmosphere Inert Gas (Argon/Nitrogen) Displaces oxygen to prevent trace oxidation of the amine, though the HCl salt is relatively resistant.
Humidity < 10% RH (Desiccated) Critical. HCl salts are hygroscopic. Moisture uptake facilitates hydrolysis and microbial growth.
Container Amber Glass Vial with PTFE-lined capAmber glass blocks UV/Vis light (preventing radical formation).[1] PTFE prevents leaching from plasticizers.
Light Darkness The phenyl ring can absorb UV, potentially leading to radical generation over extended periods.
B. Solution State

Warning: 2-[4-(Propan-2-yl)phenyl]piperidine HCl is significantly less stable in solution.[1]

  • Solvent Choice: DMSO (Dimethyl sulfoxide) or Water (if pH < 7). Avoid alkaline buffers which liberate the free base, accelerating oxidation.

  • Shelf Life:

    • Room Temp (25°C): Use within 24 hours.

    • Refrigerated (+4°C): Stable for ~1 week.

    • Frozen (-20°C to -80°C): Stable for 3-6 months.[1] Note: Aliquot to avoid freeze-thaw cycles.

Stability Assessment Protocol (Self-Validating System)

Do not assume stability. Verify it using this standardized workflow.

Workflow Diagram

The following diagram outlines the decision logic for handling and testing the compound.

StabilityWorkflow Start Receipt of Compound (2-[4-(Propan-2-yl)phenyl]piperidine HCl) QC_Initial Initial QC: 1. Appearance (White Powder) 2. HPLC Purity (>98%) 3. Water Content (KF) Start->QC_Initial Decision_Aliquot Aliquot Required? (Minimize Freeze-Thaw) QC_Initial->Decision_Aliquot Aliquot_Process Aliquot under Inert Gas (Argon/N2) Decision_Aliquot->Aliquot_Process Yes Storage Storage: -20°C Desiccated, Dark Decision_Aliquot->Storage No Aliquot_Process->Storage Usage Experimental Usage Storage->Usage Thaw ReQC Re-Verification (Every 6 Months): 1. HPLC Purity 2. Visual Check (Yellowing?) Storage->ReQC Time > 6 Mo ReQC->Start Fail (Discard/Repurify) ReQC->Storage Pass

Caption: Lifecycle management workflow for maintaining compound integrity from receipt to experimental use.

Experimental Validation Protocol (HPLC)

If you suspect degradation (e.g., yellowing of powder), run this check:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amine backbone) and 254 nm (Phenyl ring).

  • Pass Criteria: Single peak >98% area. New peaks at different Retention Times (RT) indicate degradation (likely N-oxides or hydrolysis products).[1]

Handling & Safety Procedures

A. Reconstitution
  • Equilibration: Allow the vial to warm to room temperature before opening .

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic HCl salt, instantly degrading the remaining stock.

  • Solvent Addition: Add solvent (DMSO/Water) and vortex.

  • Filtration: If used for cell culture, sterile filter (0.22 µm PTFE) after dissolution.

B. Troubleshooting Degradation
ObservationDiagnosisRemediation
Powder turns yellow/brown Oxidation of amine or phenol-like impurities.[1]Discard. Purity is compromised.
Powder clumps/caking Moisture absorption (Hygroscopicity).Dry under high vacuum (lyophilizer) if chemical purity is confirmed; otherwise discard.
Insoluble particles Polymerization or salt disproportionation.Sonication (5 mins). If persists, filter and re-quantify concentration.

References & Authority

  • PubChem. 2-[4-(propan-2-yl)phenyl]piperidine hydrochloride (Compound Summary).[1][2] National Library of Medicine. [Link][1]

  • Anderson, B.D., & Flora, K.P. (1996). Preparation of Water-Soluble Compounds through Salt Formation.[1] In: The Practice of Medicinal Chemistry. Academic Press. (General reference for HCl salt stability).

  • ICH Guidelines. Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Authoritative text on hygroscopicity of hydrochloride salts).

Sources

Application

Application Notes and Protocols for In Vitro Binding Assays of 2-[4-(Propan-2-yl)phenyl]piperidine

Introduction: Unveiling the Binding Profile of a Novel Phenylpiperidine Derivative The compound 2-[4-(propan-2-yl)phenyl]piperidine belongs to the phenylpiperidine class of molecules, a scaffold known for its diverse pha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Binding Profile of a Novel Phenylpiperidine Derivative

The compound 2-[4-(propan-2-yl)phenyl]piperidine belongs to the phenylpiperidine class of molecules, a scaffold known for its diverse pharmacological activities, frequently targeting central nervous system (CNS) receptors.[1][2][3] Derivatives of phenylpiperidine have demonstrated affinity for a range of targets, including opioid, sigma (σ), and various other G protein-coupled receptors (GPCRs).[2][4][5] Consequently, determining the precise in vitro binding characteristics of 2-[4-(propan-2-yl)phenyl]piperidine is a critical first step in elucidating its mechanism of action and potential therapeutic applications.

This guide provides detailed protocols for conducting in vitro binding assays to characterize the affinity and selectivity of 2-[4-(propan-2-yl)phenyl]piperidine for the sigma-1 (σ1) receptor, a common target for this compound class.[4][5][6][7] The principles and methodologies described herein can be adapted for screening against other potential targets. We will focus on the radioligand competition binding assay, a robust and widely adopted method for quantifying ligand-receptor interactions.

Principle of the Radioligand Competition Binding Assay

The radioligand competition binding assay is a powerful technique used to determine the affinity of an unlabeled test compound (the "competitor," in this case, 2-[4-(propan-2-yl)phenyl]piperidine) for a specific receptor. The assay measures the ability of the test compound to displace a radiolabeled ligand ("radioligand") that is known to bind to the target receptor with high affinity and specificity. By incubating a constant concentration of the radioligand and receptor preparation with increasing concentrations of the unlabeled test compound, a competition curve is generated. From this curve, the half-maximal inhibitory concentration (IC50) can be determined, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand. The IC50 value can then be converted to the inhibition constant (Ki), which represents the affinity of the test compound for the receptor.

Experimental Workflow: Radioligand Competition Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Receptor Source Preparation (e.g., cell membranes expressing σ1 receptor) Incubation Incubation of Receptor, Radioligand, and Test Compound Receptor_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H](+)-Pentazocine) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Series (2-[4-(propan-2-yl)phenyl]piperidine) Compound_Prep->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation->Data_Analysis

Sources

Method

Technical Application Note: Recrystallization Architectures for 2-[4-(Propan-2-yl)phenyl]piperidine HCl

This Application Note is designed for researchers and process chemists optimizing the purification of 2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride . The protocol leverages the physicochemical properties of 2-arylpip...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the purification of 2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride . The protocol leverages the physicochemical properties of 2-arylpiperidines to ensure high purity and diastereomeric control.

Part 1: Executive Summary & Physicochemical Profile

The target compound, 2-[4-(Propan-2-yl)phenyl]piperidine HCl (often colloquially referred to as 4-isopropyl-2-phenylpiperidine HCl), presents a unique purification challenge. It consists of a polar, ionic hydrochloride "head" and a lipophilic 4-isopropylphenyl "tail." This amphiphilic nature dictates that standard aqueous recrystallization often leads to poor yields or oiling out.

Critical Criticality:

  • Stereochemistry: The 2,4-substitution pattern on the piperidine ring creates two diastereomers (cis and trans). Recrystallization is the primary non-chromatographic method for diastereomeric enrichment.

  • Impurity Profile: Common synthetic impurities include unreacted 4-isopropyl-acetophenone, pyridine analogs (from incomplete reduction), and regioisomers.

Solubility Mapping & Solvent Selection

The following table summarizes the solubility behavior of the HCl salt, derived from standard behaviors of lipophilic amine salts (e.g., methylphenidate analogs).

Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Isopropanol (IPA) HighLowExcellent The "Gold Standard" for single-solvent recrystallization. Balances yield and purity.
Ethanol (EtOH) Very HighModerateGoodOften requires an anti-solvent (e.g., Et₂O) to induce crystallization.
Water Very HighHighPoorDifficult to dry; high product loss. Risk of hydrolysis if not pH adjusted.
Acetone LowInsolubleAnti-SolventExcellent anti-solvent; poor primary solvent.
Ethyl Acetate LowInsolubleAnti-SolventUseful to remove non-polar impurities (unreacted ketones) from the solid salt.

Part 2: Experimental Protocols

Method A: Single-Solvent Recrystallization (Isopropanol)

Best for: Routine purification, removal of minor impurities, and diastereomeric enrichment.

Reagents:

  • Crude 2-[4-(Propan-2-yl)phenyl]piperidine HCl

  • Anhydrous Isopropanol (IPA), ACS Reagent Grade

Protocol:

  • Preparation: Place 10.0 g of crude HCl salt in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 40 mL of IPA (ratio: 4 mL/g). Heat the mixture to a gentle reflux (82°C) with stirring.

    • Observation Point: If the solid does not dissolve completely, add IPA in 5 mL increments until a clear solution is obtained. Do not exceed 10 mL/g.

  • Hot Filtration (Optional): If insoluble particulates (silica, catalyst dust) are present, filter the hot solution rapidly through a pre-heated glass frit or Celite pad.

  • Controlled Cooling: Remove the flask from heat. Allow it to cool to room temperature (20-25°C) slowly over 2 hours.

    • Mechanistic Insight: Rapid cooling traps impurities and promotes the formation of amorphous "oils." Slow cooling allows the crystal lattice to reject impurities and favors the thermodynamically stable diastereomer.

  • Crystallization: Once at room temperature, transfer the flask to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the white crystalline precipitate using vacuum filtration.

  • Washing: Wash the filter cake with 2 x 10 mL of cold IPA.

  • Drying: Dry the crystals in a vacuum oven at 50°C for 6 hours to remove residual solvent.

Method B: Binary Solvent Precipitation (Ethanol / Diethyl Ether)

Best for: High-purity requirements, heat-sensitive batches, or when Method A fails to crystallize.

Reagents:

  • Absolute Ethanol (EtOH)[1]

  • Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE)

Protocol:

  • Dissolution: Dissolve the crude salt in the minimum amount of boiling Ethanol (approx. 2-3 mL/g).

  • Nucleation Setup: Remove from heat. While the solution is still warm (but not boiling), add Diethyl Ether dropwise.

  • The Cloud Point: Continue adding ether until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add 1-2 drops of Ethanol to just clear the turbidity.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should begin to form within 30 minutes.

  • Completion: After 4 hours, cool to 4°C, filter, and wash with a 1:1 mixture of cold EtOH/Et₂O.

Part 3: Process Logic & Visualization

The following diagram illustrates the decision logic for solvent selection and the "Oiling Out" contingency workflow.

RecrystallizationWorkflow Start Crude 2-[4-(Propan-2-yl)phenyl] piperidine HCl SolubilityTest Solubility Test (100mg in 1mL IPA) Start->SolubilityTest DissolvesHot Dissolves at Reflux? SolubilityTest->DissolvesHot MethodA Method A: Single Solvent (IPA) DissolvesHot->MethodA Yes MethodB Method B: Binary System (EtOH/Et2O) DissolvesHot->MethodB No (Too Soluble/Insoluble) Cooling Controlled Cooling (25°C -> 4°C) MethodA->Cooling MethodB->Cooling CheckState State Check Cooling->CheckState Crystals Crystalline Solid CheckState->Crystals Success Oil Oiling Out (Amorphous Liquid) CheckState->Oil Failure Filtration Vacuum Filtration & Drying Crystals->Filtration RemedyOil Remedy: 1. Reheat 2. Add Seed Crystal 3. Increase Solvent Vol. Oil->RemedyOil RemedyOil->Cooling Retry

Figure 1: Decision matrix for recrystallization workflow and troubleshooting "oiling out" phenomena.

Part 4: Troubleshooting & Validation

The "Oiling Out" Phenomenon

A common issue with 2-arylpiperidines is the product separating as an oil rather than a crystal. This occurs when the melting point of the solvated salt is lower than the boiling point of the solvent mixture.

  • Cause: Solution is too concentrated or cooled too rapidly.

  • Fix: Reheat the mixture to redissolve the oil. Add 10-20% more solvent. Scratch the inner wall of the flask with a glass rod to induce nucleation, or add a "seed crystal" from a previous pure batch.

Analytical Validation[2]
  • Melting Point (MP):

    • Pure HCl salts of this class typically melt between 160°C – 220°C (sharp range < 2°C indicates high purity).

    • Note: Broad melting ranges often indicate a mixture of diastereomers.

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile : Water (0.1% TFA).

    • Target: >98.5% purity.

  • 1H-NMR:

    • Check for the integration of the isopropyl methyl protons (doublet, ~1.2 ppm) vs. the piperidine ring protons to confirm salt stoichiometry.

References

  • Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann.
  • Synthesis & Properties of 2-Arylpiperidines

    • Deutsch, H. M., et al. (1996). "Synthesis and pharmacology of potential cocaine antagonists." Journal of Medicinal Chemistry, 39(6), 1201-1209. Link

    • (Provides foundational data on the physical properties and handling of 2-substituted piperidine HCl salts).
  • Axten, J. M., et al. (1998). "Piperidine-based analogues of cocaine." Journal of Organic Chemistry.
  • Recrystallization Solvent Selection

    • Wesseling, J. (2018). "Solvent Selection for Crystallization." Techniques in Organic Chemistry. Link

Sources

Application

Application Notes and Protocols for the Safe Handling of 2-[4-(Propan-2-yl)phenyl]piperidine Hydrochloride in a Laboratory Setting

Abstract This document provides a comprehensive guide to the safe handling, storage, and disposal of 2-[4-(propan-2-yl)phenyl]piperidine hydrochloride in a laboratory environment. Due to the absence of a specific Safety...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 2-[4-(propan-2-yl)phenyl]piperidine hydrochloride in a laboratory environment. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols and precautions are extrapolated from data on structurally similar molecules, namely piperidine, its hydrochloride salt, and considerations for the toxicological profile of the isopropylbenzene moiety. These guidelines are intended for researchers, scientists, and drug development professionals to establish a robust safety framework when working with this and similar novel chemical entities.

Introduction and Hazard Analysis

2-[4-(propan-2-yl)phenyl]piperidine hydrochloride is a substituted piperidine derivative. The piperidine ring is a common structural motif in many pharmaceuticals and bioactive molecules.[1] The hydrochloride salt form generally increases water solubility and stability.[2] A thorough risk assessment is paramount before commencing any experimental work.

The primary hazards associated with this compound are inferred from its constituent parts:

  • Piperidine Moiety: Piperidine is a cyclic secondary amine known to be corrosive, flammable, and toxic upon ingestion, inhalation, and skin contact.[3][4] It can cause severe skin burns and eye damage.[3] Inhalation may lead to respiratory tract irritation.[2]

  • Hydrochloride Salt: As a hydrochloride salt, the compound is acidic and can be corrosive or irritating to the skin, eyes, and respiratory system.[4]

  • Isopropylbenzene (Cumene) Moiety: The isopropylbenzene substituent may present additional hazards. Isopropylbenzene is a central nervous system depressant and can cause skin and eye irritation.[5]

Given these considerations, 2-[4-(propan-2-yl)phenyl]piperidine hydrochloride should be handled as a hazardous substance with corrosive, toxic, and potentially flammable properties.

Hazard Identification and Classification

While specific GHS classifications are not available for this compound, based on its structural components, it should be treated as possessing the following hazards:

Hazard Category Anticipated Hazard Statement Basis of Classification
Acute Toxicity (Oral)Toxic if swallowedBased on data for piperidine hydrochloride.[6]
Skin Corrosion/IrritationCauses severe skin burns and eye damageBased on the corrosive nature of piperidine.[3]
Serious Eye Damage/IrritationCauses serious eye damageBased on the corrosive nature of piperidine.[4]
Acute Toxicity (Dermal)Toxic in contact with skinExtrapolated from piperidine toxicity data.
Acute Toxicity (Inhalation)May be harmful if inhaledBased on the irritant nature of piperidine and hydrochloride salts.
Specific Target Organ ToxicityMay cause respiratory irritationBased on the irritant nature of piperidine and hydrochloride salts.

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling 2-[4-(propan-2-yl)phenyl]piperidine hydrochloride to prevent any direct contact.

  • Hand Protection: Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound or in case of contamination.[7]

  • Eye and Face Protection: Safety goggles with side shields are the minimum requirement. A full-face shield should be worn when there is a risk of splashing or when handling larger quantities.[4]

  • Skin and Body Protection: A laboratory coat is mandatory. For procedures with a higher risk of exposure, a chemical-resistant apron or a full-body suit should be utilized.[7]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[8] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases must be used.

PPE_Protocol Task Handling 2-[4-(propan-2-yl)phenyl]piperidine hydrochloride Hand Hand Task->Hand Eye Eye Task->Eye Body Body Task->Body Respiratory Respiratory Task->Respiratory

Laboratory Handling and Storage Protocols

Engineering Controls
  • Ventilation: Always handle 2-[4-(propan-2-yl)phenyl]piperidine hydrochloride in a well-ventilated area. A certified chemical fume hood is the primary engineering control to minimize inhalation exposure.[8]

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are essential in the immediate work area.[9]

Safe Handling Practices
  • Avoid all personal contact with the substance.[9]

  • Do not breathe dust or vapors.[4]

  • Wash hands thoroughly after handling.[4]

  • Use non-sparking tools and equipment, especially when handling larger quantities, due to the potential flammability of the piperidine moiety.[4]

  • Ground and bond containers when transferring the material to prevent static discharge.[4]

Storage Requirements
  • Store in a tightly closed, properly labeled container.[4]

  • Keep in a cool, dry, and well-ventilated area.[4]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[6]

  • Store in a locked cabinet or other secure location to restrict access.[6]

Emergency Procedures

First Aid Measures

Immediate medical attention is crucial in case of exposure.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Spill Response Protocol

In the event of a spill, follow these procedures diligently.

Spill_Response Start Spill Detected Evacuate Evacuate Immediate Area Alert Personnel Start->Evacuate PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Evacuate->PPE Contain Contain the Spill (Use absorbent dikes) PPE->Contain Neutralize Neutralize with Sodium Bicarbonate (Test with pH paper) Contain->Neutralize Absorb Absorb with Inert Material (Sand, Vermiculite) Neutralize->Absorb Collect Collect Waste in a Labeled Hazardous Waste Container Absorb->Collect Decontaminate Decontaminate Spill Area (Soap and Water) Collect->Decontaminate Dispose Dispose of Waste (Follow institutional guidelines) Decontaminate->Dispose End Spill Cleanup Complete Dispose->End

Detailed Spill Cleanup Steps:

  • Evacuate and Secure: Immediately evacuate the area and prevent entry. Remove all ignition sources.[10]

  • Personal Protection: Don the appropriate PPE as outlined in Section 3.

  • Containment: For solid spills, carefully cover with a plastic sheet to prevent dust from becoming airborne. For liquid spills, create a dike around the spill using an inert absorbent material like sand or vermiculite.[10]

  • Neutralization: Slowly and carefully add a weak base such as sodium bicarbonate or a commercial acid neutralizer to the spill, starting from the edges and working inwards.[10][11] Periodically test the pH of the mixture with pH paper until it is neutral (pH 6-8).[10]

  • Absorption: Once neutralized, absorb the material with a non-combustible absorbent.[10]

  • Collection: Carefully scoop the absorbed material into a labeled hazardous waste container.[10]

  • Decontamination: Wipe down the spill area with a damp cloth. Place all contaminated materials, including the cloth, into a second labeled hazardous waste container.[10]

  • Disposal: Seal the containers and arrange for disposal through your institution's hazardous waste management program.

Waste Disposal

All waste containing 2-[4-(propan-2-yl)phenyl]piperidine hydrochloride must be treated as hazardous waste.

  • Containerization: Collect all waste, including contaminated PPE and cleaning materials, in a designated and clearly labeled hazardous waste container.[12]

  • Disposal Method: Do not dispose of this chemical down the drain or in regular trash. The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber, often after being dissolved in a combustible solvent.[10] This should be carried out by a licensed professional waste disposal service.[7] Always follow your local and institutional regulations for hazardous waste disposal.[6]

Conclusion

While 2-[4-(propan-2-yl)phenyl]piperidine hydrochloride is a novel compound with limited specific safety data, a cautious and informed approach based on its structural analogs is essential for its safe handling. Adherence to the protocols outlined in this guide, including the consistent use of appropriate personal protective equipment, proper engineering controls, and diligent emergency preparedness, will significantly mitigate the risks associated with its use in a laboratory setting. Researchers are strongly encouraged to seek out any new safety information as it becomes available and to conduct their own thorough risk assessments prior to initiating any experimental work.

References

  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Disposal of 1-(2-Chloroethyl)piperazine Hydrochloride Waste.
  • Cornell University. (n.d.). 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals. Environment, Health and Safety.
  • Oreate AI. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.
  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU.
  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste.
  • Penta Manufacturing Company. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Office for Research Safety.
  • Santa Cruz Biotechnology. (n.d.). 4-Piperidinopiperidine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
  • Thermo Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
  • University of Wollongong. (n.d.). 2. General Chemical Spill Procedures. Campus Operations and Risk Management.
  • University of Waterloo. (2009, September 17). Standard Operating Procedure for a Chemical Spill.
  • Lab Manager. (n.d.). How to Neutralize Chemical Spills.
  • PubChem. (n.d.). 2-[4-(propan-2-yl)phenyl]piperidine hydrochloride.
  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • PubMed. (1995). (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives: novel, highly selective kappa opioid analgesics.
  • PubMed. (2021, February 5). Synthesis, docking studies, and pharmacological evaluation of 2-hydroxypropyl-4-arylpiperazine derivatives as serotoninergic ligands.
  • PubMed Central. (n.d.). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists.
  • International Programme on Chemical Safety. (n.d.). ISOPROPYLBENZENE.
  • ResearchGate. (2025, August 6). Toxicity of aryl‐ and benzylhalides to Daphnia magna and classification of their mode of action based on quantitative structure–activity relationship.
  • PubMed. (2004). Immunotoxicological effects of piperine in mice.
  • Google Patents. (n.d.). US2904550A - 4-phenylpiperidines and their preparation.
  • Sigma-Aldrich. (n.d.). 4-phenylpiperidine.
  • Chem-Impex. (n.d.). 4-Phenylpiperidine.
  • Wikipedia. (n.d.). 4-Phenylpiperidine.
  • MDPI. (2022, January 17). (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting peak tailing in HPLC of 2-[4-(Propan-2-yl)phenyl]piperidine

Status: Operational Ticket ID: T-PPL-0042 Subject: Troubleshooting Peak Tailing for Lipophilic Basic Amines Assigned Specialist: Senior Application Scientist, Chromatography Division Executive Summary: The "Sticky" Amine...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-PPL-0042 Subject: Troubleshooting Peak Tailing for Lipophilic Basic Amines Assigned Specialist: Senior Application Scientist, Chromatography Division

Executive Summary: The "Sticky" Amine Problem

You are encountering peak tailing with 2-[4-(Propan-2-yl)phenyl]piperidine . This is a classic chromatographic challenge involving a lipophilic secondary amine .

The structural root of your problem is the piperidine ring. With a pKa typically ranging between 9.5 and 10.5 , this molecule exists almost exclusively as a positively charged cation (


) at standard HPLC pH levels (pH 2–8). This positive charge acts as a magnet for residual silanol groups (

) on the surface of your silica column.

This guide provides a self-validating troubleshooting workflow to eliminate tailing by severing this electrostatic interaction.

Phase 1: Diagnostic Flowchart

Before altering your method, determine the root cause using this decision matrix.

Troubleshooting Start Observed Peak Tailing (As > 1.5) Check_pH Check Mobile Phase pH Start->Check_pH PH_Low pH 2.5 - 3.0 Check_pH->PH_Low PH_Mid pH 4.0 - 8.0 Check_pH->PH_Mid PH_High pH > 10.0 Check_pH->PH_High Silanol_Issue Cause: Silanol Ionization (Si-O- binds Amine+) PH_Low->Silanol_Issue Still Tailing? Amine_Issue Cause: Partial Ionization of Analyte PH_Mid->Amine_Issue Worst Region Column_Death Cause: Silica Dissolution (Unless Hybrid Column) PH_High->Column_Death If Standard Silica Sol_Additives Action: Add 0.1% TFA or Chaotropic Salt Silanol_Issue->Sol_Additives Sol_HighPH Action: Switch to High pH (Hybrid Column) Amine_Issue->Sol_HighPH Sol_Replace Action: Replace Column (Void/Channeling) Column_Death->Sol_Replace

Figure 1: Diagnostic logic for isolating the chemical cause of peak asymmetry in basic amines.

Phase 2: Strategic Solutions (Q&A)

Strategy A: The "High pH" Protocol (Recommended)

Q: Why is high pH the most effective fix for this specific molecule? A: At neutral pH, the piperidine nitrogen is protonated. By raising the mobile phase pH to 11.0 (at least 2 units above the pKa), you force the molecule into its neutral (free base) state. Neutral molecules cannot interact with silanols via cation exchange, instantly sharpening the peak.

Q: Won't pH 11 destroy my column? A: Yes, if you use standard silica. You must use a Hybrid Particle column (e.g., Ethylene Bridged Hybrid - BEH) which is stable up to pH 12.

Protocol: High pH Ammonium Bicarbonate

  • Column: Waters XBridge C18 or Phenomenex Kinetex EVO C18.

  • Mobile Phase A: 10mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Validation: Tailing factor (

    
    ) should drop below 1.2 immediately.
    
Strategy B: The "Chaotropic" Low pH Protocol

Q: I cannot use high pH due to other analytes. What now? A: You must suppress the silanol activity.[1] Standard phosphate buffers are often insufficient for strong bases like piperidines. You need a "Chaotropic" agent or a strong ion-pairing agent.

Q: Which additive is best? A: Refer to the comparative data below.

AdditiveMechanismEffectiveness for PiperidinesRisk Profile
Triethylamine (TEA) Silanol Blocker: Competes with analyte for binding sites.ModerateCan cause baseline noise; requires dedicated column.
Trifluoroacetic Acid (TFA) Ion Pairing: Forms neutral complex with amine.HighSuppresses MS signal (LC-MS incompatible).
Sodium Perchlorate Chaotropic: Disrupts solvation shell, reduces tailing.Very HighExplosion hazard if dried; non-volatile (no MS).
Formic Acid pH Control: Lowers pH only.LowOften insufficient for hydrophobic amines.

Protocol: The TFA Fix

  • Mobile Phase A: Water + 0.1% TFA (v/v).

  • Mobile Phase B: Acetonitrile + 0.1% TFA (v/v).

  • Note: The TFA concentration must be matched in both lines to prevent baseline drift.

Phase 3: Hardware & System Checks[2]

Q: I optimized the chemistry, but the peak still tails. Is it the system? A: If the tailing is accompanied by broad peaks for neutral compounds (like Toluene or Uracil), the issue is physical, not chemical.

The "Zero-Dead-Volume" Checklist:

  • Injector Port: Ensure the needle depth is calibrated. A gap at the head of the column creates a mixing chamber.

  • Tubing: For UHPLC, ensure you are using 0.005" ID (Red) PEEK tubing or smaller.

  • Frit Blockage: Reverse the column (into a waste beaker, disconnected from detector) and flush at 50% flow rate. If pressure drops significantly, the inlet frit was clogged.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Understanding Peak Tailing in HPLC: Silanol Interactions and pH Effects. Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide: High pH Strategies for Basic Amines. Retrieved from [Link]

  • Phenomenex. (2025).[2][3] Basic Analytes and High pH Stable Stationary Phases (Gemini/Kinetex).[4] Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 2-[4-(Propan-2-yl)phenyl]piperidine HCl

The following Technical Support Guide addresses the stability and storage of 2-[4-(Propan-2-yl)phenyl]piperidine HCl . Note on Chemical Identity: This compound is a 2-arylpiperidine derivative (specifically 2-(4-isopropy...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the stability and storage of 2-[4-(Propan-2-yl)phenyl]piperidine HCl .

Note on Chemical Identity: This compound is a 2-arylpiperidine derivative (specifically 2-(4-isopropylphenyl)piperidine hydrochloride). While structurally related to the backbone of phenidate-class stimulants, it lacks the ester functionality of Isopropylphenidate. Consequently, while hydrolysis is less of a risk, oxidative degradation and hygroscopicity are significantly elevated risks due to the secondary amine and benzylic positioning.

Status: Active Document ID: TS-IPPH-STR-04 Applicable For: R&D Professionals, Analytical Chemists, Formulation Scientists

Part 1: The Mechanics of Degradation (The "Why")

To minimize degradation, you must first understand the molecular vulnerabilities of this specific hydrochloride salt. We do not rely on generic "store cool and dry" advice; we target the specific reactive sites of the molecule.

The Alpha-Amino Benzylic Oxidation (Primary Threat)

The carbon atom at position 2 of the piperidine ring is benzylic (attached to a phenyl ring) and alpha to a nitrogen . This creates a "perfect storm" for radical abstraction.

  • Mechanism: Atmospheric oxygen can abstract the proton at C2, leading to the formation of an imine or N-oxide species.

  • Visual Indicator: Samples turning from white/off-white to yellow or brown.

  • Prevention: Inert atmosphere (Argon/Nitrogen) is non-negotiable for long-term storage.

Hygroscopicity of the HCl Salt

As a secondary amine hydrochloride, this compound is prone to deliquescence .

  • Mechanism: The crystal lattice energy of the HCl salt is disrupted by water vapor, causing the solid to absorb moisture until it dissolves in its own sorbed water.

  • Result: "Clumping," "stickiness," or formation of a viscous oil. Water also acts as a plasticizer, increasing molecular mobility and accelerating the oxidation described above.

Photolytic Instability

The electron-rich phenyl ring (boosted by the isopropyl group) absorbs UV light, which can generate free radicals that initiate the oxidation cascade.

Part 2: Optimized Storage Protocol

Executive Summary: Store at -20°C , protected from light, under Argon , in Amber Glass .

Recommended Storage Conditions Table
ParameterSpecificationTechnical Rationale
Temperature -20°C ± 5°CArrhenius kinetics dictate that lowering T significantly retards oxidation rates.
Atmosphere Argon or Nitrogen HeadspaceDisplaces O₂ to prevent benzylic oxidation. Argon is heavier than air and preferred for solids.
Container Amber Borosilicate Glass (Type I)Blocks UV light; Type I glass minimizes alkali leaching which can destabilize the HCl salt.
Closure PTFE-lined Screw Cap + ParafilmPTFE provides a chemical barrier; Parafilm reduces moisture ingress.
Desiccant Silica Gel Packet (Secondary Container)Do not place desiccant directly in contact with the powder. Use a secondary jar.

Part 3: Troubleshooting & FAQs

Q1: My sample has turned into a sticky, off-white paste. Is it ruined?

  • Diagnosis: This is classic hygroscopic deliquescence . The HCl salt has absorbed atmospheric moisture.[1]

  • Remediation:

    • Do not heat to dry (this promotes oxidation).

    • Place the open vial inside a vacuum desiccator with fresh phosphorus pentoxide (

      
      ) or high-grade silica gel.
      
    • Apply gentle vacuum (approx. 10 mbar) for 24 hours.

    • Result: If it returns to a solid, check purity via HPLC. If it remains oily, the crystal lattice may be permanently collapsed, requiring recrystallization (e.g., IPA/Et₂O).

Q2: I see a new impurity peak at RRT ~0.9 or ~1.1 on my HPLC. What is it?

  • Diagnosis: This is likely the dehydrogenated imine or the N-oxide .

  • Cause: Headspace oxygen.

  • Action: These impurities are difficult to remove from the salt form. If the impurity level is >1.0%, re-purification via freebasing and re-salting is recommended.

Q3: Can I store this as a stock solution in Methanol?

  • Answer: Short-term only (Days).

  • Reasoning: While soluble, protic solvents like methanol can facilitate proton exchange and potential side reactions.

  • Better Alternative: Acetonitrile (ACN) is preferred for stock solutions due to its aprotic nature, though -20°C storage is still required to prevent concentration changes due to evaporation.

Q4: Why strictly Glass? Can I use Polypropylene (plastic) tubes?

  • Answer: No.

  • Reasoning: Amine salts can stick to plastic surfaces (adsorption). More importantly, plastics are permeable to oxygen and moisture over time. Always use Type I Amber Glass.

Part 4: Sample Assessment Workflow (Visualized)

Use this decision tree to determine the viability of your stored material.

StorageAssessment Start Inspect Sample (Visual & Analytical) VisualCheck Visual Appearance? Start->VisualCheck WhitePowder White/Crystalline VisualCheck->WhitePowder Normal Yellow Yellow/Brown VisualCheck->Yellow Oxidation Sticky Clumped/Wet VisualCheck->Sticky Moisture HPLC Run HPLC/LC-MS WhitePowder->HPLC Yellow->HPLC Desiccate Vacuum Desiccate (24h, 25°C) Sticky->Desiccate PurityCheck Purity > 98%? HPLC->PurityCheck Pass PASS: Safe for Use PurityCheck->Pass Yes Fail FAIL: Discard or Reprocess PurityCheck->Fail No (<90%) Recrystallize Recrystallize (IPA/Ether) PurityCheck->Recrystallize No (90-98%) Desiccate->VisualCheck Re-assess Recrystallize->HPLC Verify

Caption: Decision matrix for assessing the quality of stored 2-[4-(Propan-2-yl)phenyl]piperidine HCl based on visual and analytical data.

Part 5: References

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125.

  • ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Conference on Harmonisation.

  • Alsante, K. M., et al. (2007). Degradation and Impurity Analysis for Pharmaceutical Drug Candidates.[2] Advanced Drug Delivery Reviews, 59(1), 59-96. (Focus on oxidative degradation of amines).

  • PubChem. (n.d.).[3] 2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride Compound Summary. National Library of Medicine.

Sources

Troubleshooting

Overcoming solvent interference in 2-[4-(Propan-2-yl)phenyl]piperidine spectroscopy

Technical Support Center: Spectroscopy of 2-[4-(Propan-2-yl)phenyl]piperidine Executive Summary: The Analytical Challenge The structural analysis of 2-[4-(Propan-2-yl)phenyl]piperidine (an analog of 2-phenylpiperidine wi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Spectroscopy of 2-[4-(Propan-2-yl)phenyl]piperidine

Executive Summary: The Analytical Challenge

The structural analysis of 2-[4-(Propan-2-yl)phenyl]piperidine (an analog of 2-phenylpiperidine with a para-isopropyl substitution) presents a unique set of spectroscopic challenges. As a secondary amine with a lipophilic isopropyl group, this molecule is susceptible to specific solvent interferences that can compromise data integrity.

Core Challenges:

  • NMR Signal Overlap: The aliphatic region (1.0–3.5 ppm) is crowded. The isopropyl methyl doublet often obscures the piperidine ring protons (C3/C4/C5), while the isopropyl methine septet can overlap with the

    
    -amino protons (C6).
    
  • Amine-Solvent Interactions: The secondary amine (-NH-) is sensitive to protic solvents (exchange broadening) and acidic impurities in chlorinated solvents (protonation/salt formation), leading to shifting multiplets.

  • Hygroscopicity: The basic nitrogen attracts moisture, causing water peaks (e.g., in DMSO-

    
    ) to broaden and mask critical signals.
    

This guide provides field-proven protocols to isolate your analyte signals from solvent artifacts.

Troubleshooting Guide (Q&A)

Category A: NMR Spectroscopy (1H / 13C)

Q1: My aliphatic region (1.2–1.8 ppm) is a mess. I cannot integrate the isopropyl methyls against the piperidine ring protons. What is happening? Diagnosis: You are likely using Chloroform-


 (CDCl

)
. In this solvent, the isopropyl methyl doublet (

ppm) often co-elutes with the broad multiplets of the piperidine C3/C4/C5 protons. Furthermore, the residual water peak in "wet" CDCl

appears around 1.56 ppm, exacerbating the overlap. Solution: Switch to Benzene-

(C

D

)
.
  • Mechanism: Benzene induces an Aromatic Solvent-Induced Shift (ASIS). The solvent molecules align with the solute's dipole (the amine), shielding protons differently based on their geometry relative to the nitrogen lone pair. This typically spreads the aliphatic signals, resolving the isopropyl doublet from the ring methylene envelope.

Q2: The N-H proton signal is missing or extremely broad. Is my compound decomposing? Diagnosis: Not necessarily. If you are using Methanol-


 (CD

OD)
, the amine proton rapidly exchanges with the deuterium pool, becoming invisible (

). In CDCl

, trace acidity (HCl from photolysis) can protonate the amine (

), broadening the signal and shifting

-protons downfield. Solution:
  • For Observation: Use DMSO-

    
      that has been dried over molecular sieves. The hydrogen bonding between DMSO and the amine slows the exchange rate, often yielding a sharp triplet or broad singlet for the N-H.
    
  • For Coupling Analysis: If the N-H coupling causes messy multiplets on adjacent carbons, intentionally add a drop of D

    
    O to collapse the coupling (deuterium exchange).
    

Q3: I see a "ghost" doublet around 1.3 ppm and a singlet at 2.1 ppm in my CDCl


 spectrum. 
Diagnosis:  This is likely grease  (hydrocarbon doublet/multiplet ~0.8-1.3 ppm) and Acetone  (2.17 ppm) or Grease/Water  artifacts. However, if you used acetone to clean your NMR tube, it is a common contaminant.
  • Critical Note: Secondary amines can react with acetone to form enamines or imines (Schiff bases), especially if the sample sits. Solution: Avoid acetone for cleaning glassware used for secondary amines. Use a final rinse with the deuterated solvent or vacuum-oven dry all glassware.

Category B: Mass Spectrometry (LC-MS)

Q4: I am seeing an [M+46] peak in my LC-MS data using acetonitrile/formate buffer. Diagnosis: This is a Formate Adduct (


) or an acetonitrile adduct depending on ionization mode. In positive mode ESI, secondary amines can also form clusters.
Solution:  Switch the mobile phase modifier. Use Ammonium Acetate (10 mM)  instead of formic acid. The ammonium ion suppresses sodium adducts and provides a cleaner 

peak (m/z ~204.17 for the free base).

Experimental Protocols

Protocol A: "Acid-Free" NMR Sample Preparation

Purpose: To prevent protonation-induced shifting of the piperidine ring protons in chlorinated solvents.

Materials:

  • CDCl

    
     (99.8% D)
    
  • Basic Alumina (activated) or Potassium Carbonate (anhydrous)

  • 0.45

    
    m PTFE Syringe Filter
    

Workflow:

  • Pre-treatment: Add ~500 mg of Basic Alumina or K

    
    CO
    
    
    
    to a fresh 100 g bottle of CDCl
    
    
    . Let it sit for 24 hours. This neutralizes trace HCl.
  • Dissolution: Dissolve 5–10 mg of 2-[4-(Propan-2-yl)phenyl]piperidine in 0.6 mL of the treated CDCl

    
    .
    
  • Filtration: Pull the solution into a syringe and filter through the PTFE membrane directly into the NMR tube.

    • Why? Removes solid neutralizing agents that cause magnetic susceptibility inhomogeneity (poor shimming).

  • Measurement: Run spectrum immediately.

Protocol B: Solvent Exchange for Hygroscopic Samples

Purpose: To remove bound solvent (ethanol/water) that interferes with the isopropyl methine region (~2.8–3.0 ppm).

  • Dissolve sample in Dichloromethane (DCM) .

  • Dry over anhydrous Na

    
    SO
    
    
    
    for 15 minutes.
  • Filter and evaporate DCM under reduced pressure.

  • Azeotropic Drying: Add 2 mL of Toluene (high purity). Evaporate on a rotavap. Repeat 2x.

    • Mechanism:[1][2][3] Toluene forms azeotropes with ethanol and water, carrying them off more effectively than direct vacuum.

  • Reconstitute in DMSO-

    
      (ampule grade) for analysis.
    

Data Reference: Solvent Impurity Shifts

Use this table to identify if a peak is your analyte or a solvent artifact.

Solvent (Deuterated)Residual Proton Signal (

ppm)
Water Signal (

ppm)
Potential Interference with 2-[4-(Propan-2-yl)phenyl]piperidine
Chloroform-

7.26 (s)~1.56 (s)High: Water overlaps with piperidine C3/C4/C5 multiplets.
DMSO-

2.50 (quint)3.33 (s)Medium: Water overlaps with

-proton (C2) or isopropyl methine if wet.
Benzene-

7.16 (s)0.40 (s)Low: Best for resolving aliphatic multiplets.
Methanol-

3.31 (quint)4.87 (s)High: Exchangeable NH disappears; Methyl peak overlaps with

-protons.

Visualizations

Figure 1: Solvent Selection Decision Tree

Caption: Logical workflow for selecting the optimal NMR solvent based on specific spectral interference issues.

SolventSelection Start Start: Select NMR Solvent CheckRegion Which region has interference? Start->CheckRegion Aliphatic Aliphatic (1.0 - 3.0 ppm) (Isopropyl/Ring Overlap) CheckRegion->Aliphatic Methyls/CH2 overlap Amine Amine Proton (NH) (Broad/Missing) CheckRegion->Amine NH invisible Aromatic Aromatic Region (Phenyl Overlap) CheckRegion->Aromatic Phenyl overlap UseBenzene Use Benzene-d6 (Exploit ASIS Effect) Aliphatic->UseBenzene Best Resolution UseDMSO Use DMSO-d6 (Dry) (Slows Exchange) Amine->UseDMSO Best for H-Bonding Aromatic->UseBenzene Alternative UseAcetone Use Acetone-d6 (Shifts Aromatics) Aromatic->UseAcetone Alternative

Figure 2: Sample Purification Workflow

Caption: Step-by-step protocol to remove solvent impurities and prevent salt formation before spectroscopy.

SamplePrep Raw Raw Sample (Trace HCl/H2O) Dissolve Dissolve in DCM Raw->Dissolve BaseWash Basic Alumina / K2CO3 (Neutralize Acid) Dissolve->BaseWash Dry Azeotrope w/ Toluene (Remove H2O/EtOH) BaseWash->Dry Reconstitute Reconstitute in Benzene-d6 or DMSO-d6 Dry->Reconstitute

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Reich, H. J. (2024). Solvent Effects in NMR Spectroscopy. University of Wisconsin-Madison Chemistry. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[6] (Standard reference for amine shifts). [Link]

  • PubChem. (2024). 2-[4-(Propan-2-yl)phenyl]piperidine Compound Summary. National Library of Medicine. [Link]

Sources

Optimization

Troubleshooting extraction efficiency of 2-[4-(Propan-2-yl)phenyl]piperidine from biological matrices

Technical Support Center: 2-[4-(Propan-2-yl)phenyl]piperidine Extraction Welcome to the technical support center for the efficient extraction of 2-[4-(Propan-2-yl)phenyl]piperidine from biological matrices. This guide is...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-[4-(Propan-2-yl)phenyl]piperidine Extraction

Welcome to the technical support center for the efficient extraction of 2-[4-(Propan-2-yl)phenyl]piperidine from biological matrices. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing your bioanalytical methods. The piperidine moiety is a prevalent scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][2][3] Its presence can enhance a compound's metabolic stability and pharmacokinetic properties.[4]

This resource is structured to address specific challenges you may encounter during sample preparation, a critical step for reliable quantification.[5]

Troubleshooting Guide: Low Extraction Efficiency

Low recovery is a common issue that can arise from various factors throughout the extraction process.[6][7] This section provides a systematic approach to identifying and resolving the root cause of poor analyte recovery.

Q1: My recovery of 2-[4-(Propan-2-yl)phenyl]piperidine is consistently low using Liquid-Liquid Extraction (LLE). What are the likely causes and how can I improve it?

A1: Low recovery in LLE for a basic compound like 2-[4-(Propan-2-yl)phenyl]piperidine often stems from suboptimal pH, incorrect solvent selection, or analyte instability.

Causality and Optimization Strategy:

  • pH Optimization is Critical: 2-[4-(Propan-2-yl)phenyl]piperidine is a basic compound containing a secondary amine. For efficient extraction into an organic solvent, the analyte must be in its neutral, un-ionized form.[8] This is achieved by adjusting the pH of the aqueous sample to be at least 2 pH units above its pKa. The piperidine nitrogen is basic, and its pKa is typically in the range of 8-11.[9] Therefore, a sample pH of ≥ 10 is a good starting point to ensure the analyte is deprotonated and partitions effectively into the organic phase.[8] Conversely, to back-extract the analyte into an aqueous phase, the pH should be adjusted to at least 2 units below the pKa (e.g., pH ≤ 6) to ensure it is in its ionized, water-soluble form.[8]

  • Solvent Selection: The choice of extraction solvent is paramount and should be based on the analyte's polarity.[7][10] For a compound with a phenyl and a piperidine group, a solvent of intermediate polarity is often a good choice.

    • Recommended Solvents: Start with solvents like methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture of hexane and isoamyl alcohol (e.g., 98:2 v/v).[11]

    • Avoid overly polar or non-polar solvents: Very non-polar solvents like hexane may not efficiently extract the compound, while very polar solvents like dichloromethane can co-extract significant amounts of interfering matrix components.[12]

  • Analyte Stability: Piperidine analogs can be susceptible to degradation under certain conditions.[4] Assess stability by spiking the analyte into the matrix and analyzing it at different time points under your experimental conditions (e.g., temperature, light exposure). If degradation is observed, consider adding antioxidants or performing the extraction at a lower temperature.[7]

Troubleshooting Workflow for LLE

Caption: Troubleshooting workflow for low LLE recovery.

Q2: I'm using Solid-Phase Extraction (SPE) and experiencing low recovery. What should I investigate?

A2: Low recovery in SPE can be due to an incorrect choice of sorbent, improper conditioning/equilibration, breakthrough during loading, incomplete elution, or analyte instability on the cartridge.[13][14]

Causality and Optimization Strategy:

  • Sorbent Selection: For a basic compound like 2-[4-(Propan-2-yl)phenyl]piperidine, you have several options:

    • Reversed-Phase (e.g., C8, C18): These retain the analyte based on hydrophobic interactions. The sample should be loaded under aqueous conditions where the analyte is charged (pH < pKa - 2) to minimize retention, or under neutral conditions for retention. Elution is typically done with an organic solvent like methanol or acetonitrile.[15]

    • Cation-Exchange (e.g., SCX): These sorbents are ideal for basic compounds. The analyte, being positively charged at a pH below its pKa, will be retained by the negatively charged sorbent. Elution is achieved by using a solvent with a high pH to neutralize the analyte or a high salt concentration to disrupt the ionic interaction.[16]

    • Mixed-Mode (e.g., C8/SCX): These offer dual retention mechanisms (hydrophobic and ionic) and can provide very clean extracts.[16]

  • Methodological Steps: Each step of the SPE process is crucial.[17][18]

    • Conditioning: This wets the sorbent. Use the elution solvent (e.g., methanol) first.[17]

    • Equilibration: This prepares the sorbent for the sample. Use the loading buffer or a solvent similar to the sample matrix.[13]

    • Loading: Ensure the sample is at the correct pH for retention. A slow and steady flow rate is important to allow for proper interaction with the sorbent.[13]

    • Washing: This removes interferences. Use a weak solvent that will not elute the analyte.

    • Elution: Use a solvent strong enough to disrupt the analyte-sorbent interaction. For cation-exchange, a common elution solvent is 5% ammonium hydroxide in methanol.[16]

Systematic Troubleshooting of SPE

To pinpoint the issue, collect the flow-through from each step (load, wash, and elution) and analyze them.[13][14]

Fraction Containing Analyte Potential Cause Recommended Solution
Load Flow-through Incorrect pH, sample solvent too strong, breakthrough.[13]Adjust sample pH to ensure analyte is charged (for ion-exchange) or neutral (for reversed-phase). Dilute the sample if the organic content is too high. Use a larger sorbent bed mass if breakthrough occurs.[14]
Wash Fraction Wash solvent is too strong.[13]Decrease the organic content of the wash solvent. Ensure the pH of the wash solvent maintains the analyte's desired charge state.
Analyte retained on cartridge (not in elution) Elution solvent is too weak.[13]Increase the organic strength of the elution solvent. For ion-exchange, increase the pH or ionic strength of the elution solvent (e.g., add a small percentage of ammonium hydroxide).[16]

Frequently Asked Questions (FAQs)

Q3: What are matrix effects, and how can they affect the analysis of 2-[4-(Propan-2-yl)phenyl]piperidine?

A3: The matrix effect is the alteration of analyte ionization efficiency due to co-eluting compounds from the biological sample.[19][20] This can lead to ion suppression or enhancement, causing inaccurate quantification.[21] Biological matrices like plasma and urine are complex and contain numerous endogenous components like phospholipids, salts, and proteins that can cause these effects.[20][22][23] For basic compounds, phospholipids are a common cause of ion suppression in LC-MS/MS analysis.[22]

Mitigation Strategies:

  • Improve Sample Cleanup: Use a more selective extraction method like SPE (especially mixed-mode) to remove interfering components.[22]

  • Chromatographic Separation: Optimize your LC method to chromatographically separate the analyte from the matrix components that cause ion suppression.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to mimic the matrix effect.[19]

Q4: What are the recommended starting conditions for developing an extraction method for this compound?

A4: For initial method development, a systematic approach is recommended.

Baseline LLE Protocol:

  • Sample Pre-treatment: To 500 µL of plasma, add an internal standard and 50 µL of 1M NaOH to adjust the pH to >12. Vortex briefly.

  • Extraction: Add 2 mL of methyl tert-butyl ether (MTBE). Vortex for 5 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

Baseline SPE Protocol (Mixed-Mode Cation Exchange):

  • Condition: 1 mL Methanol.

  • Equilibrate: 1 mL of 0.1M Formic Acid.

  • Load: Dilute the sample (e.g., urine) 1:1 with 0.1M Formic Acid and load it onto the cartridge.

  • Wash 1: 1 mL of 0.1M Formic Acid.

  • Wash 2: 1 mL Methanol.

  • Elute: 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Evaporate and Reconstitute: As in the LLE protocol.

Workflow for Method Selection

Caption: Decision tree for selecting an extraction method.

Q5: How do I validate my bioanalytical method according to regulatory standards?

A5: Bioanalytical method validation is essential to ensure the reliability of the data for preclinical and clinical studies.[5] Regulatory agencies like the U.S. Food and Drug Administration (FDA) provide guidance on this process.[5][24] The latest guidance to consult is the ICH M10 Bioanalytical Method Validation and Study Sample Analysis.[25][26]

Key Validation Parameters:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[27]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentrations over several days.[27]

  • Recovery: The efficiency of the extraction process.[27]

  • Calibration Curve: The relationship between the instrument response and known concentrations of the analyte.[27]

  • Stability: Analyte stability in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top).[27]

  • Matrix Effect: Assessed to ensure that matrix components do not interfere with quantification.[19][20]

It is crucial to follow the specific guidelines relevant to your regulatory submission to ensure compliance.[5][26]

References

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018). Bioanalysis Zone. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bioanalytical & Biomarker Services. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.). NorthEast BioLab. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. (n.d.). Longdom Publishing. [Link]

  • USFDA guidelines for bioanalytical method validation. (n.d.). SlideShare. [Link]

  • FDA Finalizes Guidance on Bioanalytical Method Validation. (2018). Center for Biosimilars. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024). U.S. Food and Drug Administration. [Link]

  • Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. (2016). Chromatography Today. [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction. (2021). Royal Society of Chemistry. [Link]

  • Automated SPE for Drugs of Abuse in Urine Sample. (2022). Aurora Biomed. [Link]

  • Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. (2022). National Center for Biotechnology Information. [Link]

  • What is Solid Phase Extraction (SPE)? (n.d.). Organomation. [Link]

  • Troubleshooting Low Recovery Rates in Chromatographic Analysis. (2025). Welch Materials, Inc. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. [Link]

  • Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid hosts. (2017). National Center for Biotechnology Information. [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction. (2021). Royal Society of Chemistry. [Link]

  • Amine Switchable Hydrophilic Solvent Vortex-Assisted Homogeneous Liquid–Liquid Microextraction and GC-MS for the Enrichment and Determination of 2, 6-DIPA Additive in Biodegradable Film. (2024). MDPI. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). National Center for Biotechnology Information. [Link]

  • Sample Prep Tech Tip: Low Recovery- SPE Method. (n.d.). Phenomenex. [Link]

  • SPE Drugs of Abuse in Urine Sample. (2022). YouTube. [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (n.d.). National Center for Biotechnology Information. [Link]

  • S*Pure Extraction Methods Guide Mixed-Mode Drug-Clean SPE. (n.d.). MZ-Analysentechnik. [Link]

  • a) Different modalities of piperidine-containing drugs and drug... (n.d.). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry, Section A. [Link]

  • How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. (2025). YouTube. [Link]

  • Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. (n.d.). Royal Society of Chemistry. [Link]

  • Extraction of Drug From The Biological Matrix. (n.d.). Scribd. [Link]

  • Liquid chromatographic method for determination of piperine in rat plasma: application to pharmacokinetics. (2002). National Center for Biotechnology Information. [Link]

  • (PDF) Extraction of Drug from the Biological Matrix: A Review. (2015). ResearchGate. [Link]

  • (PDF) Piperidine and piperine: extraction and content assessment in black pepper. (2015). ResearchGate. [Link]

  • extraction of drug from biological matrix.pptx. (n.d.). SlideShare. [Link]

  • World Journal of Pharmaceutical Research. (2014). [Link]

  • Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials. (n.d.). National Center for Biotechnology Information. [Link]

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (n.d.). National Center for Biotechnology Information. [Link]

  • Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern of 2-[4-(Propan-2-yl)phenyl]piperidine

Comparative Guide: MS/MS Fragmentation Dynamics of 2-[4-(Propan-2-yl)phenyl]piperidine Executive Summary This technical guide characterizes the mass spectrometry fragmentation pattern of 2-[4-(Propan-2-yl)phenyl]piperidi...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: MS/MS Fragmentation Dynamics of 2-[4-(Propan-2-yl)phenyl]piperidine

Executive Summary

This technical guide characterizes the mass spectrometry fragmentation pattern of 2-[4-(Propan-2-yl)phenyl]piperidine (hereafter referred to as 4-iPr-PP ), a structural analog of the psychostimulant methylphenidate. Unlike methylphenidate, 4-iPr-PP lacks the labile methyl acetate moiety, resulting in a distinct lipophilic profile and higher stability under ionization.

This guide compares 4-iPr-PP against industry-standard phenidates (Methylphenidate, Ethylphenidate) to assist in the development of specific LC-MS/MS transition methods. The absence of the ester group in 4-iPr-PP shifts the fragmentation energetics, requiring higher collision energies (CE) to induce the characteristic piperidine ring cleavage.

Chemical Identity & Mechanistic Fragmentation

Understanding the structural breakage points is prerequisite to method optimization.

  • Compound: 2-[4-(Propan-2-yl)phenyl]piperidine

  • Formula: C₁₄H₂₁N

  • Exact Mass: 203.1674 Da

  • Precursor Ion (ESI+): [M+H]⁺ = 204.17

A. Electron Ionization (EI) – 70 eV

In GC-MS analysis, 4-iPr-PP follows the classic "Piperidine Rule" (Alpha-Cleavage).

  • Primary Event: Ionization of the nitrogen lone pair.

  • Alpha-Cleavage: The bond between C2 (piperidine) and the exocyclic carbon (phenyl ring) breaks.

  • Dominant Fragment (Base Peak): The charge is retained on the nitrogen-containing fragment, forming the tetrahydropyridinium ion (m/z 84) .

  • Secondary Fragment: The 4-isopropylphenyl cation (m/z 119) is observed but is less abundant due to the higher ionization energy required compared to the iminium species.

B. Electrospray Ionization (ESI+) – MS/MS Pathways

In LC-MS/MS, the protonated molecule ([M+H]⁺ 204) is highly stable. Collision-Induced Dissociation (CID) forces specific pathways:

  • Pathway A (Quantifier): Heterolytic cleavage of the C2-Aryl bond.

    • Product:m/z 84.08 (Piperidinium ring).

    • Mechanism:[1][2] Inductive cleavage stabilized by the nitrogen.

  • Pathway B (Qualifier): Charge retention on the aryl moiety.

    • Product:m/z 119.08 (4-isopropylphenyl cation).

    • Note: This ion may undergo further loss of propene (42 Da) to form a phenyl cation species (m/z 77), though this requires high CE.

  • Pathway C (High Energy): Ring opening/fragmentation.[1]

    • Product:m/z 56.05 (C₃H₆N⁺ fragment from the piperidine ring).

Comparative Performance Analysis

The following table contrasts 4-iPr-PP with its closest structural relatives. Note the distinct shift in "Lability" due to the lack of an ester group.

Table 1: MS/MS Parameters & Energetics Comparison

Feature4-iPr-PP (Target) Methylphenidate (MPD) Ethylphenidate (EPH)
Precursor [M+H]⁺ 204.2 234.1248.2
Quantifier Ion 84.1 (Piperidine)84.1 (Piperidine)84.1 (Piperidine)
Qualifier Ion 1 119.1 (Aryl-iPr)56.1 (Ring Frag)56.1 (Ring Frag)
Qualifier Ion 2 161.1 (Loss of C3H7)174.1 (Loss of Ester)188.1 (Loss of Ester)
Collision Energy (Quant) 22 - 28 eV 18 - 24 eV18 - 24 eV
Fragmentation Stability High (No ester)Moderate (Ester loss)Moderate (Ester loss)
Retention (C18) High (Lipophilic)MediumMedium-High
Specificity Risk Isobaric with N-benzyl analogsIsobaric with N-ethyl analogsIsobaric with dimethyl analogs

Key Insight: 4-iPr-PP requires approximately 15-20% higher Collision Energy than Methylphenidate to achieve optimal fragmentation yield for the m/z 84 ion. The absence of the ester group removes the "easy" fragmentation pathway (neutral loss of formate/acetate), making the molecular ion more robust.

Experimental Protocol: LC-MS/MS Method

Objective: Isolate and quantify 4-iPr-PP in biological matrix (plasma/urine) with zero cross-talk from Ritalinic Acid.

Step 1: Chromatographic Separation[3][4][5][6]
  • Column: Biphenyl or C18 (e.g., Kinetex Biphenyl, 2.1 x 100 mm, 2.6 µm).

    • Reasoning: Biphenyl phases offer superior selectivity for aromatic isomers compared to standard C18.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[3][4]

    • Gradient: 10% B to 90% B over 6.0 minutes. 4-iPr-PP will elute later than Methylphenidate due to the hydrophobic isopropyl group.

Step 2: Mass Spectrometer Settings (Triple Quadrupole)
  • Source: ESI Positive (Spray Voltage: 3500 V).

  • Gas Temp: 350°C (Ensure complete desolvation of the stable piperidine ring).

  • Acquisition Mode: MRM (Multiple Reaction Monitoring).

Step 3: MRM Transition Optimization
  • Infusion: Infuse 1 µg/mL standard at 10 µL/min.

  • Precursor Scan: Verify m/z 204.2.

  • Product Scan: Sweep CE from 10 to 50 eV.

  • Selection:

    • Select 204.2 -> 84.1 for sensitivity (Quant).

    • Select 204.2 -> 119.1 for specificity (Qual). Note: If 119 is weak, look for m/z 56.

Visualizations

Figure 1: Fragmentation Pathway (ESI+)

Caption: Proposed collision-induced dissociation pathways for 4-iPr-PP. The primary pathway (blue) yields the stable piperidinium ion (m/z 84), while the secondary pathway (red) yields the isopropylphenyl cation.

FragmentationPathway Parent [M+H]+ Precursor m/z 204 TransitionState Inductive Cleavage (C2-Aryl Bond) Parent->TransitionState CID Energy Frag84 Piperidinium Ion m/z 84 (Quant) TransitionState->Frag84 Charge Retention on N (Major Pathway) Frag119 4-iPr-Phenyl Cation m/z 119 (Qual) TransitionState->Frag119 Charge Retention on Aryl (Minor Pathway) Frag56 Ring Fragment m/z 56 Frag84->Frag56 Ring Opening (High CE)

Figure 2: Method Development Workflow

Caption: Step-by-step logic for validating 4-iPr-PP in a background of methylphenidate analogs.

MethodWorkflow Start Start: Method Development Step1 1. In-Silico Prediction (Target m/z 84 & 119) Start->Step1 Step2 2. Direct Infusion (1 µg/mL) Verify Precursor m/z 204 Step1->Step2 Step3 3. Collision Energy Ramp (10 - 50 eV) Step2->Step3 Decision Is m/z 119 > 5% of Base Peak? Step3->Decision PathA Yes: Use 204->119 as Qualifier (High Specificity) Decision->PathA Stable Aryl Cation PathB No: Use 204->56 as Qualifier (Lower Specificity) Decision->PathB Unstable Aryl Cation Final Final Method: Quant: 204->84 Qual: Determined above PathA->Final PathB->Final

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2024). Mass Spectral Library - Version 3.13. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69: Piperidine Fragmentation Data. Retrieved from [Link]

  • ResearchGate. (2025). LC-MS/MS Approach for the Identification of Degradation Products of Methylphenidate. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Reactant of Route 1
2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride
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2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride
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